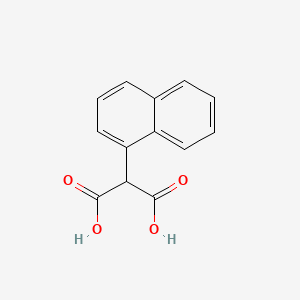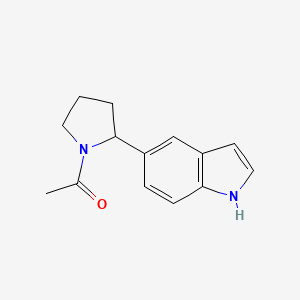![molecular formula C15H22N2 B11878195 2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline CAS No. 159497-36-6](/img/structure/B11878195.png)
2-{[(2S)-1-Methylpyrrolidin-2-yl]methyl}-1,2,3,4-tetrahydroisoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is a chiral compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methylpyrrolidine and 1,2,3,4-tetrahydroisoquinoline.
Reaction Conditions: The key step involves the alkylation of 1,2,3,4-tetrahydroisoquinoline with 1-methylpyrrolidine under basic conditions. Common bases used include sodium hydride or potassium carbonate.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can also help in scaling up the production process efficiently.
化学反应分析
Types of Reactions
(S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
(S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog without the pyrrolidine moiety.
1-Methylpyrrolidine: A simpler analog without the tetrahydroisoquinoline moiety.
Uniqueness
(S)-2-((1-Methylpyrrolidin-2-yl)methyl)-1,2,3,4-tetrahydroisoquinoline is unique due to its chiral nature and the presence of both the pyrrolidine and tetrahydroisoquinoline moieties. This combination imparts distinct biological activities and makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
159497-36-6 |
|---|---|
分子式 |
C15H22N2 |
分子量 |
230.35 g/mol |
IUPAC 名称 |
2-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C15H22N2/c1-16-9-4-7-15(16)12-17-10-8-13-5-2-3-6-14(13)11-17/h2-3,5-6,15H,4,7-12H2,1H3/t15-/m0/s1 |
InChI 键 |
UFRIEVVMSCERPQ-HNNXBMFYSA-N |
手性 SMILES |
CN1CCC[C@H]1CN2CCC3=CC=CC=C3C2 |
规范 SMILES |
CN1CCCC1CN2CCC3=CC=CC=C3C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


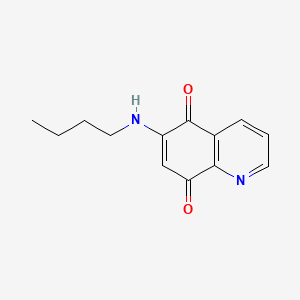
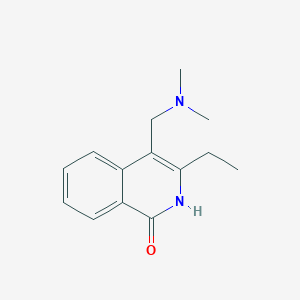

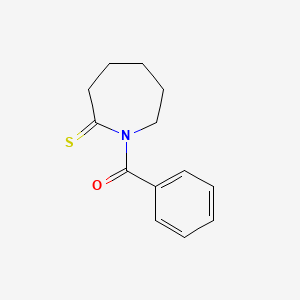
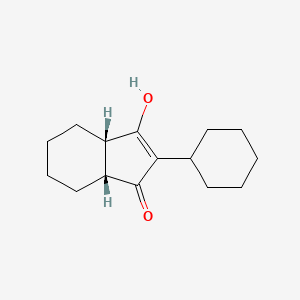

![1-(6-(Trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)ethanamine](/img/structure/B11878159.png)
![6-Hydroxy-2H-naphtho[2,1-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B11878165.png)


![5-(Bromomethyl)thieno[2,3-b]pyridine](/img/structure/B11878186.png)
